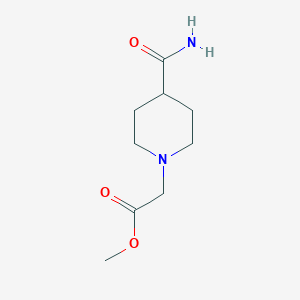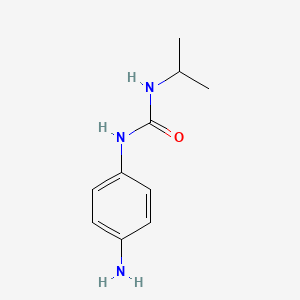
Methyl 2-(4-carbamoylpiperidin-1-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(4-carbamoylpiperidin-1-yl)acetate” is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.24 . It is also known by its IUPAC name, methyl [4- (aminocarbonyl)-1-piperidinyl]acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Antitumor and Antifilarial Agents : Kumar et al. (1993) investigated derivatives of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate for their potential as antitumor and antifilarial agents. Their research highlighted the synthesis of these compounds and their efficacy in inhibiting leukemia cell proliferation and demonstrating significant antifilarial activity against adult worms of Acanthocheilonema viteae, presenting a potential application in developing new therapeutic agents against cancer and filarial infections Kumar et al., 1993.
Organic Synthesis : Liu et al. (2011) detailed the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through an acetoxylation process, showcasing the compound's utility in organic synthesis. This demonstrates the role of such derivatives in facilitating chemical transformations, underpinning the chemical's versatility in synthetic organic chemistry Liu et al., 2011.
Molecular and Solid-State Structure : Tomaščiková et al. (2008) examined the molecular and solid-state structure of a related compound, providing insights into its crystalline and molecular configurations. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications in material science and pharmaceutical formulation Tomaščiková et al., 2008.
Biochemical Research
Antihypertensive Agents : Abdel-Wahab et al. (2008) explored the synthesis of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. This research underscores the potential of methyl 2-(4-carbamoylpiperidin-1-yl)acetate derivatives in developing new medications for managing hypertension Abdel-Wahab et al., 2008.
CO2 Solubility and Capture : Mattedi et al. (2011) investigated the CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, highlighting the relevance of such compounds in environmental applications, specifically in carbon capture and sequestration technologies. This indicates a potential application in mitigating climate change impacts by enhancing CO2 capture efficiency Mattedi et al., 2011.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-carbamoylpiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGVTLKJKPOFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)





![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)



![3-ethynyl-N-[(pyridin-4-yl)methyl]aniline](/img/structure/B1517178.png)
![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)

